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Abstract
Anhydrovinblastine, a semi-synthetic derivative of the vinca alkaloid vinblastine, is an

antineoplastic agent with a mechanism of action centered on the disruption of microtubule

dynamics. Like other vinca alkaloids, it binds to tubulin, inhibiting its polymerization into

microtubules. This leads to the disassembly of the mitotic spindle, causing cell cycle arrest in

the M phase and subsequent induction of apoptosis.[1][2][3][4] This technical guide provides an

in-depth overview of anhydrovinblastine, including its mechanism of action, preclinical data,

and detailed experimental protocols relevant to its study as an anticancer agent.

Chemical and Physical Properties
Anhydrovinblastine is a complex dimeric indole alkaloid.
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Property Value Reference

Chemical Formula C₄₆H₅₆N₄O₈ [3][5]

Molecular Weight 792.96 g/mol [3]

CAS Number 38390-45-3 [3][5]

IUPAC Name

methyl

(1R,9R,10S,11R,12R,19R)-11-

acetyloxy-12-ethyl-4-

[(13S,15S)-17-ethyl-13-

methoxycarbonyl-1,11-

diazatetracyclo[13.3.1.0⁴,¹².0⁵,¹

⁰]nonadeca-4(12),5,7,9,16-

pentaen-13-yl]-10-hydroxy-5-

methoxy-8-methyl-8,16-

diazapentacyclo[10.6.1.0¹,⁹.0²,

⁷.0¹⁶,¹⁹]nonadeca-2,4,6,13-

tetraene-10-carboxylate

[5]

Synonyms 3',4'-Anhydrovinblastine, AVLB [5]

Mechanism of Action
The primary antineoplastic activity of anhydrovinblastine stems from its interaction with

tubulin, the protein subunit of microtubules.

Tubulin Binding: Anhydrovinblastine binds to the β-subunit of tubulin dimers at a specific

site, known as the vinca-binding site.[4]

Inhibition of Microtubule Polymerization: This binding inhibits the polymerization of tubulin

dimers into microtubules, shifting the dynamic equilibrium towards depolymerization.[3]

Mitotic Spindle Disruption: The interference with microtubule dynamics leads to the

disruption of the mitotic spindle, a structure essential for the segregation of chromosomes

during cell division.

M-Phase Arrest: Consequently, cancer cells are arrested in the M phase of the cell cycle.[3]
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Induction of Apoptosis: Prolonged M-phase arrest triggers the intrinsic apoptotic pathway,

leading to programmed cell death.
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Anhydrovinblastine's mechanism of action.

Preclinical and Clinical Data
In Vitro Cytotoxicity
Anhydrovinblastine has demonstrated cytotoxic activity against various human cancer cell

lines. The half-maximal inhibitory concentration (IC50) values are indicative of its potency.
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Cell Line Cancer Type IC50 (µM)

A549 Non-small cell lung cancer

Not explicitly found, but

derivatives show potent

activity.

HeLa Cervical cancer

Not explicitly found, but

derivatives show potent

activity.

MCF-7 Breast adenocarcinoma
Not explicitly found for

anhydrovinblastine.

HCT116 Colorectal carcinoma
Not explicitly found for

anhydrovinblastine.

Note: While specific IC50 values for the parent compound anhydrovinblastine are not readily

available in a consolidated table in the reviewed literature, numerous studies on its derivatives

confirm potent cytotoxicity in the nanomolar to low micromolar range against these cell lines.[6]

In Vivo Efficacy
A phase I clinical trial (NCT00003882) was conducted to evaluate the safety, pharmacokinetics,

and preliminary efficacy of anhydrovinblastine in patients with advanced refractory solid

tumors.[7][8]
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Parameter Finding Reference

Patient Population

24 patients with advanced

solid tumors, including NSCLC,

colorectal cancer, and soft

tissue sarcoma.

[8]

Dosing Regimen
Intravenous infusion over 1

hour, once every 3 weeks.
[7]

Maximum Tolerated Dose

(MTD)
21 mg/m² [8]

Dose-Limiting Toxicities (DLT)

Grade 4 constipation and

neutropenia; Grade 3

nausea/vomiting.

[8]

Preliminary Efficacy

Stable disease was observed

in one patient with metastatic

sarcoma and three patients

with metastatic NSCLC.

[8]

Pharmacokinetics
The pharmacokinetic profile of anhydrovinblastine was characterized in the phase I clinical

trial.

Parameter Value

Model Two-compartment model

Clearance (mean) 26.4 L/h/m²

Terminal Half-life (median) 18 hours

Linearity Linear pharmacokinetics

Downstream Signaling Pathways
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The M-phase arrest induced by anhydrovinblastine triggers downstream signaling cascades

that culminate in apoptosis. While direct studies on anhydrovinblastine are limited, the

pathways activated by other microtubule-disrupting agents, such as vinblastine, are well-

characterized and likely to be similar. These include the activation of the JNK signaling pathway

and modulation of Bcl-2 family proteins.[9][10]
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Proposed downstream signaling pathway of anhydrovinblastine.
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Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 value of anhydrovinblastine in a 96-well plate format.

[11][12][13]
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Start

Seed cells in 96-well plate

Incubate for 24h

Add serial dilutions of Anhydrovinblastine

Incubate for 48-72h

Add MTT reagent (0.5 mg/mL)

Incubate for 4h

Add solubilization solution (e.g., DMSO)

Measure absorbance at 570 nm

Calculate IC50

End
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Workflow for an MTT cytotoxicity assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 17 Tech Support

https://www.benchchem.com/product/b1217452?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Cancer cell line of interest

Complete culture medium

Anhydrovinblastine

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide)

96-well flat-bottom plates

Multichannel pipette

Plate reader

Procedure:

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete

medium.

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

Prepare serial dilutions of anhydrovinblastine in culture medium and add 100 µL to the

appropriate wells. Include vehicle-only control wells.

Incubate for 48-72 hours.

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50

value by plotting a dose-response curve.

Tubulin Polymerization Assay
This assay measures the effect of anhydrovinblastine on the in vitro polymerization of purified

tubulin.[14][15][16]

Materials:

Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)

Anhydrovinblastine

Microplate spectrophotometer with temperature control

Procedure:

Reconstitute purified tubulin on ice according to the manufacturer's protocol.

Prepare a reaction mixture containing tubulin (e.g., 3 mg/mL), GTP (1 mM), and

polymerization buffer.

Add various concentrations of anhydrovinblastine or vehicle control to the reaction mixture.

Transfer the reaction mixtures to a pre-warmed 96-well plate.

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

Measure the absorbance at 340 nm every minute for 60 minutes.

Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization

will result in a lower rate and extent of absorbance increase compared to the control.

Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the cell cycle phase distribution of cells treated with

anhydrovinblastine.[3][17][18]
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Materials:

Cancer cell line of interest

Anhydrovinblastine

Phosphate-buffered saline (PBS)

70% cold ethanol

Propidium iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Seed cells in 6-well plates and allow them to attach overnight.

Treat the cells with various concentrations of anhydrovinblastine for 24-48 hours.

Harvest the cells by trypsinization and wash with PBS.

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

Incubate the fixed cells at -20°C for at least 2 hours.

Wash the cells with PBS and resuspend in PI staining solution.

Incubate for 30 minutes at room temperature in the dark.

Analyze the samples using a flow cytometer.

Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using

appropriate software. An accumulation of cells in the G2/M phase is expected.

In Vivo Xenograft Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of

anhydrovinblastine in a mouse xenograft model.[1][4][19][20][21]
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Start

Subcutaneously inject cancer cells
into immunodeficient mice

Allow tumors to reach a palpable size
(e.g., 100-200 mm³)

Randomize mice into treatment
and control groups

Administer Anhydrovinblastine or vehicle
according to dosing schedule

Monitor tumor volume and body weight
(e.g., twice weekly)

Continue until endpoint
(e.g., tumor size limit or study duration)

Analyze tumor growth inhibition

End
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Workflow for an in vivo xenograft study.
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Materials:

Immunodeficient mice (e.g., athymic nude or NSG mice)

Cancer cell line of interest

Matrigel (optional)

Anhydrovinblastine formulated for in vivo administration

Vehicle control solution

Calipers

Procedure:

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, optionally

mixed with Matrigel) into the flank of each mouse.

Monitor the mice for tumor formation.

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.

Administer anhydrovinblastine (e.g., via intravenous or intraperitoneal injection) according

to the desired dose and schedule. The control group receives the vehicle.

Measure tumor dimensions with calipers and mouse body weight regularly (e.g., twice a

week). Calculate tumor volume using the formula: (Length x Width²)/2.

Continue the study until a defined endpoint, such as the tumors in the control group reaching

a maximum allowed size.

At the end of the study, euthanize the mice and excise the tumors for weight measurement

and further analysis (e.g., immunohistochemistry).

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control

group.
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Synthesis
Anhydrovinblastine is a key intermediate in the synthesis of vinblastine and its analogues. It

is typically synthesized via the coupling of two simpler indole alkaloids, catharanthine and

vindoline, often promoted by an iron(III) salt.[1][2][22]

Catharanthine

Coupling Reaction
(e.g., FeCl₃)

Vindoline

Iminium Ion Intermediate Reduction
(e.g., NaBH₄) Anhydrovinblastine

Click to download full resolution via product page

Synthetic route to anhydrovinblastine.

Conclusion
Anhydrovinblastine is a potent microtubule-destabilizing agent with demonstrated

antineoplastic activity. Its mechanism of action, involving the disruption of microtubule

dynamics and induction of M-phase arrest, makes it a valuable compound for cancer research

and drug development. The protocols and data presented in this guide provide a

comprehensive resource for scientists investigating the therapeutic potential of

anhydrovinblastine. Further research is warranted to fully elucidate its efficacy in a broader

range of cancer types and to explore its potential in combination therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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